molecular formula C15H16ClN3O4 B2642376 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2034269-69-5

3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2642376
CAS RN: 2034269-69-5
M. Wt: 337.76
InChI Key: IZEMEMGKDMBGFT-UHFFFAOYSA-N
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Description

The compound “3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a derivative of pyrrolidine-2,5-dione . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is characterized by the pyrrolidine ring and its derivatives .


Synthesis Analysis

The synthesis of such compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The chemical structures of these compounds are confirmed by spectral analyses .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the five-membered pyrrolidine ring . The structure of the compound is influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Synthesis of Fipexide

This compound has been used in the synthesis of Fipexide . Fipexide is a medication that has been used to treat various cognitive disorders. This application demonstrates the compound’s utility in the pharmaceutical industry.

Antimycotic Agent

The compound has been used as an antimycotic agent . Antimycotics are medications used to treat fungal infections. This suggests that the compound could have potential applications in the development of new antifungal treatments.

Muscle Relaxant

It has been found to act as a centrally acting muscle relaxant . This means it could potentially be used in the treatment of conditions that cause muscle spasms or tension.

Inhibition of Histamine Release

The compound has been found to inhibit IgE-mediated histamine release . This suggests that it could have potential applications in the treatment of allergic reactions or other conditions where histamine release is a problem.

Herbicide

The compound is similar to (4-chlorophenoxy)acetic acid, which is a synthetic pesticide and a member of the class of herbicides that contain a phenoxy or substituted phenoxy group . This suggests that the compound could potentially be used as a herbicide.

Synthesis of Thioether Derivatives

A series of novel thioether derivatives containing 1,2,4-triazole moiety were designed and synthesized from 4-chlorophenol and ethyl 2-chloroacetate as starting materials by multi-step reactions under microwave irradiation . This demonstrates the compound’s utility in the synthesis of novel organic compounds.

Mechanism of Action

The most probable molecular mechanism of action for similar active compounds relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological properties and potential applications in the treatment of various diseases. The design of new molecules could start by studying the binding conformation of similar compounds .

properties

IUPAC Name

3-[1-[2-(4-chlorophenoxy)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c16-10-1-3-12(4-2-10)23-9-14(21)18-6-5-11(8-18)19-13(20)7-17-15(19)22/h1-4,11H,5-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEMEMGKDMBGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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